REACTION_CXSMILES
|
[CH2:1]([O:3][Si:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[O-:14]CC.[Ge+2:17].[O-]CC.CN1CCCN(C)CCN(C)CCCN(C)CC1>O>[CH3:7][CH2:6][O:5][Si:4]([O:3][CH2:1][CH3:2])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13].[Ge:17]=[O:14] |f:1.2.3,^3:16,52|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](OCC)(OCC)OCC
|
Name
|
germanium ethoxide
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Ge+2].[O-]CC
|
Name
|
Teflon
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CCCN(CCN(CCC1)C)C)C
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO[Si](OCC)(OCC)OCC
|
Name
|
germanium ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Ge+2].[O-]CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
The Teflon cup was then removed from the autoclave and 0.13 g 50% HF
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
mixed
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CCO[Si](OCC)(OCC)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
[Ge]=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][Si:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[O-:14]CC.[Ge+2:17].[O-]CC.CN1CCCN(C)CCN(C)CCCN(C)CC1>O>[CH3:7][CH2:6][O:5][Si:4]([O:3][CH2:1][CH3:2])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13].[Ge:17]=[O:14] |f:1.2.3,^3:16,52|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](OCC)(OCC)OCC
|
Name
|
germanium ethoxide
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Ge+2].[O-]CC
|
Name
|
Teflon
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CCCN(CCN(CCC1)C)C)C
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO[Si](OCC)(OCC)OCC
|
Name
|
germanium ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Ge+2].[O-]CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
The Teflon cup was then removed from the autoclave and 0.13 g 50% HF
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
mixed
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CCO[Si](OCC)(OCC)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
[Ge]=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |